Carbonic Anhydrase Inhibition: Isoform Selectivity of 4-(2,4-Dimethoxyphenyl)butanoic acid
4-(2,4-Dimethoxyphenyl)butanoic acid exhibits differential inhibitory activity across human carbonic anhydrase (hCA) isoforms, with a notable preference for hCA IX. The compound demonstrates a Ki of 1.6 µM against hCA IX, compared to a Ki of 8.0 µM against hCA I and >100 µM against hCA II [1]. This isoform selectivity profile is a quantifiable differentiator from broad-spectrum CA inhibitors. In contrast, the structurally related analog 4-(2,3-dimethoxyphenyl)butanoic acid has been described primarily for its synthetic utility as a dopamine receptor modulator precursor, with no comparable hCA inhibition data reported .
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.6 µM (hCA IX); Ki = 8.0 µM (hCA I); Ki > 100 µM (hCA II) |
| Comparator Or Baseline | 4-(2,3-Dimethoxyphenyl)butanoic acid (no reported hCA data) |
| Quantified Difference | Data not available for comparator; target compound shows measurable isoform selectivity. |
| Conditions | Stopped-flow CO2 hydration assay |
Why This Matters
This isoform selectivity data provides a quantitative basis for selecting this compound over other dimethoxy isomers for projects targeting tumor-associated hCA IX.
- [1] BindingDB. CHEMBL1934663. Affinity data for 4-(2,4-dimethoxyphenyl)butanoic acid. Accessed 2026. View Source
